4-Chloro-3-(3-nitrophenyl)benzoic acid
Description
4-Chloro-3-(3-nitrophenyl)benzoic acid (IUPAC name: 4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]benzoic acid, CAS 412940-35-3) is a substituted benzoic acid derivative featuring a sulfamoyl bridge linking the benzoic acid core to a 3-nitrophenyl group. Its molecular formula is C₁₃H₉ClN₂O₆S, with a molecular weight of 356.74 g/mol . This compound is widely recognized as CTH or CTPi and serves as a potent inhibitor of the mitochondrial citrate carrier (SLC25A1), impacting cellular metabolism by disrupting citrate transport from mitochondria to the cytosol . Its applications span pharmacological research, particularly in studies of glycolysis, lipid synthesis, and NADH/NAD+ redox balance .
Properties
IUPAC Name |
4-chloro-3-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGLXTJESLBAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690060 | |
| Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-81-8 | |
| Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by a coupling reaction with 3-nitrophenylboronic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products Formed
Reduction: 4-Chloro-3-(3-aminophenyl)benzoic acid.
Substitution: 4-Substituted-3-(3-nitrophenyl)benzoic acids.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-(3-nitrophenyl)benzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural analogs and their properties:
Key Research Findings
Structural Impact on Function
- Sulfamoyl Bridge: The sulfamoyl group in CTH/CTPi enhances binding specificity to mitochondrial transporters compared to simpler analogs like 4-chloro-3-nitrobenzoic acid .
- Positional Isomerism: 3-Chloro-4-nitrobenzoic acid exhibits distinct reactivity due to the shifted nitro group, altering its acidity and solubility compared to 4-chloro-3-nitrobenzoic acid .
- Functional Group Variations:
- Ester derivatives (e.g., 4-nitrophenyl 3-chlorobenzoate) are hydrolytically unstable, limiting their use in biological systems but valuable in synthetic chemistry .
- Chlorosulfonyl derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) are highly reactive, enabling further functionalization in drug design .
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-(3-nitrophenyl)benzoic acid?
The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 4-chloro-3-iodobenzoic acid) and a 3-nitrophenylboronic acid under palladium catalysis . Alternatively, direct nitration of 4-chloro-3-phenylbenzoic acid using a nitric acid-sulfuric acid mixture may introduce the nitro group, though regioselectivity must be validated via HPLC or NMR . Key reagents include Pd(PPh₃)₄, K₂CO₃ (for coupling), and controlled nitration conditions to avoid over-oxidation.
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
The nitro group is a strong electron-withdrawing meta-director , which activates the benzene ring for nucleophilic aromatic substitution (NAS) at specific positions. For example, in DMF or DMSO with nucleophiles like amines or thiols, substitution occurs preferentially at the chloro group (para to the nitro group) due to electronic effects. Kinetic studies using UV-Vis or LC-MS can track reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group position via coupling constants and chemical shifts).
- X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for studying solid-state reactivity .
- FT-IR : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How to design derivatives for targeting enzyme inhibition?
The nitro group can be reduced to an amine (e.g., using H₂/Pd-C or NaBH₄/Cu) to create a 3-aminophenyl derivative, which may enhance binding to enzyme active sites. Computational docking (e.g., AutoDock Vina) paired with enzyme inhibition assays (IC₅₀ measurements) can prioritize candidates. For example, derivatives with added hydrogen-bond donors show improved inhibition of tyrosinase in melanogenesis studies .
Q. What strategies resolve contradictory data in oxidation/reduction reactions?
Discrepancies in reaction outcomes (e.g., over-reduction of nitro groups) arise from reagent choice. For selective oxidation of the benzoic acid’s α-carbon, CrO₃ in acetic acid is effective, while KMnO₄ in alkaline conditions may degrade the nitro group. Controlled experiments with in-situ FT-IR or TLC monitoring are recommended to optimize conditions .
Q. How do electronic effects dictate regioselectivity in cross-coupling reactions?
The nitro group’s electron-withdrawing nature deactivates the ring, directing coupling reactions to the chloro-substituted position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution to predict reactivity. Experimental validation via Hammett plots using substituents with varying σ values confirms electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
